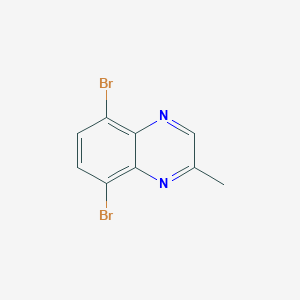
5,8-dibromo-2-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dibromo-2-methylquinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoxaline core with bromine atoms at the 5 and 8 positions and a methyl group at the 2 position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dibromo-2-methylquinoxaline typically involves the bromination of 2-methyl-quinoxaline. One common method is the reaction of 2-methyl-quinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 5 and 8 positions of the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and purity of the final product. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: 5,8-dibromo-2-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are utilized for Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Coupling Reactions: Biaryl compounds with extended conjugation.
科学研究应用
Chemistry: 5,8-dibromo-2-methylquinoxaline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoxaline derivatives, including this compound, exhibit significant biological activities. They have been studied for their potential as antimicrobial, antiviral, and anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique electronic properties contribute to the development of materials with specific optical and electronic characteristics .
作用机制
The mechanism of action of 5,8-dibromo-2-methylquinoxaline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
2-Methylquinoxaline: Lacks bromine atoms, resulting in different reactivity and biological activity.
5,7-Dibromo-2-methyl-8-hydroxyquinoline: Contains an additional hydroxyl group, leading to distinct chemical properties and applications.
6,7-Difluoro-5,8-dibromo-2-(2-hexyldecyloxy)quinoxaline: Fluorinated derivative with unique electronic properties.
Uniqueness: 5,8-dibromo-2-methylquinoxaline’s unique combination of bromine atoms and a methyl group at specific positions imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C9H6Br2N2 |
|---|---|
分子量 |
301.96 g/mol |
IUPAC 名称 |
5,8-dibromo-2-methylquinoxaline |
InChI |
InChI=1S/C9H6Br2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3 |
InChI 键 |
NZCACLVTYSVXRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2N=C1)Br)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyclopentylcarbonyl)amino]butanoic acid](/img/structure/B8460645.png)
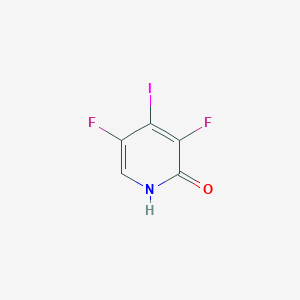
![[5-Methoxy-2-methyl-1-(4-nitrobenzoyl)-1H-indol-3-yl]acetic acid](/img/structure/B8460654.png)
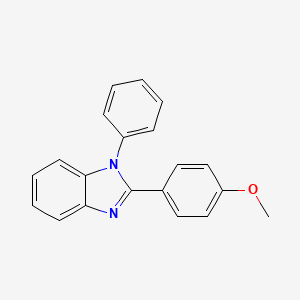
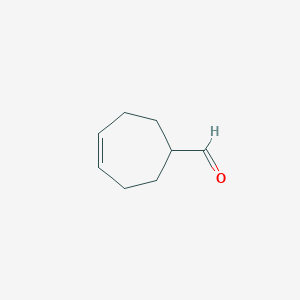
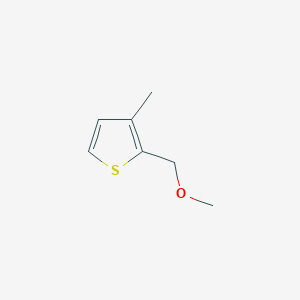
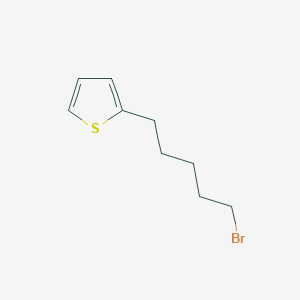
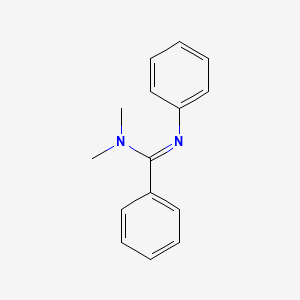
![Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B8460695.png)
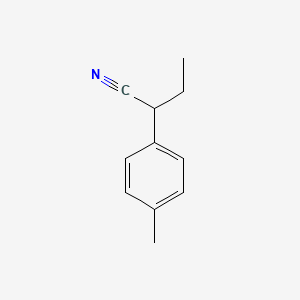
![8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B8460709.png)
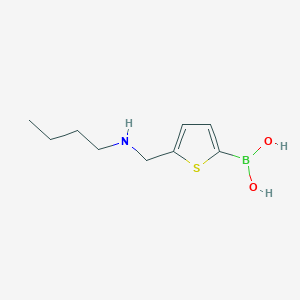
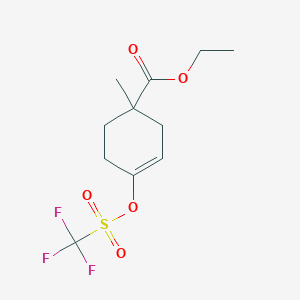
![1-Piperazinecarboxylic acid,4-(1h-pyrrolo[3,2-c]pyridin-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8460739.png)
